7-(o-Nitrostyryl)benz(c)acridine
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Overview
Description
7-(o-Nitrostyryl)benz©acridine is a chemical compound with the molecular formula C25H16N2O2 and a molecular weight of 376.41 g/mol . It belongs to the class of acridine derivatives, which are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
The synthesis of 7-(o-Nitrostyryl)benz©acridine typically involves the reaction of benz©acridine with o-nitrostyrene under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
7-(o-Nitrostyryl)benz©acridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
7-(o-Nitrostyryl)benz©acridine has several scientific research applications:
Biology: It is studied for its potential anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 7-(o-Nitrostyryl)benz©acridine involves its interaction with DNA and enzymes. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . This leads to the inhibition of cell division and the induction of cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
7-(o-Nitrostyryl)benz©acridine can be compared with other acridine derivatives such as:
Benz©acridine: Similar in structure but lacks the nitrostyryl group, which may affect its biological activity.
Acridine Orange: Known for its antimicrobial and antimalarial properties, but with different structural features and applications.
The uniqueness of 7-(o-Nitrostyryl)benz©acridine lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
63021-49-8 |
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Molecular Formula |
C25H16N2O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-[(Z)-2-(2-nitrophenyl)ethenyl]benzo[c]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)24-12-6-2-8-18(24)14-15-20-21-10-4-5-11-23(21)26-25-19-9-3-1-7-17(19)13-16-22(20)25/h1-16H/b15-14- |
InChI Key |
HTKGLLSWBBPZFO-PFONDFGASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)/C=C\C5=CC=CC=C5[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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